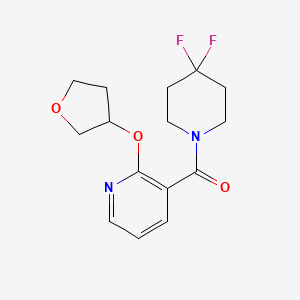
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
作用机制
The mechanism of action of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells. Additionally, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to have antagonistic effects on the dopamine D2 receptor, which may have implications for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A is its potential therapeutic applications in the treatment of cancer and neurological disorders. Additionally, its inhibitory effects on the proteasome and dopamine D2 receptor make it a promising candidate for drug discovery. However, there are limitations to its use in lab experiments, including its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for research on (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A. One potential avenue is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A and its potential therapeutic applications. Other future directions include the development of analogs of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A with improved pharmacological properties and the evaluation of its potential as a diagnostic tool for cancer and neurological disorders.
Conclusion:
In conclusion, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A is a novel chemical compound with potential applications in the field of drug discovery. Its inhibitory effects on enzymes and receptors make it a promising candidate for the treatment of cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4,4-difluoropiperidine with 3-hydroxytetrahydrofuran, followed by the reaction of the resulting product with 3-bromopyridine. The final step involves the reaction of the intermediate product with methanesulfonyl chloride to yield (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A.
科学研究应用
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been studied extensively for its potential applications in the field of drug discovery. It has been shown to have inhibitory effects on various enzymes and receptors, including the proteasome and the dopamine D2 receptor. These inhibitory effects have potential therapeutic applications in the treatment of cancer and neurological disorders, respectively.
属性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c16-15(17)4-7-19(8-5-15)14(20)12-2-1-6-18-13(12)22-11-3-9-21-10-11/h1-2,6,11H,3-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTMHZQKFLYOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2694365.png)
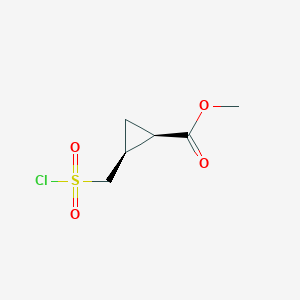
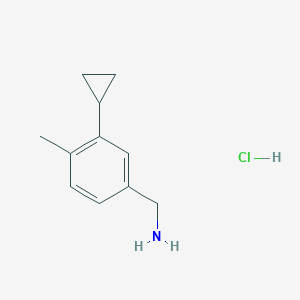
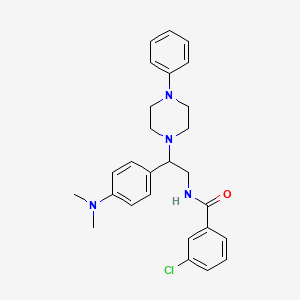
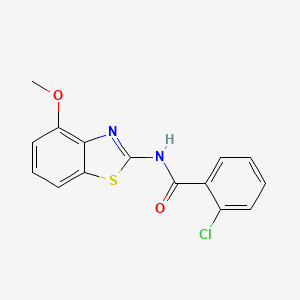
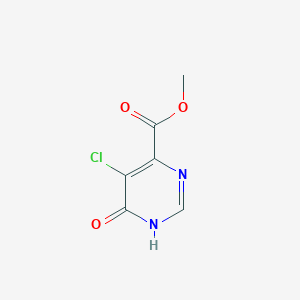
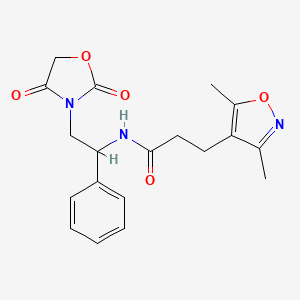
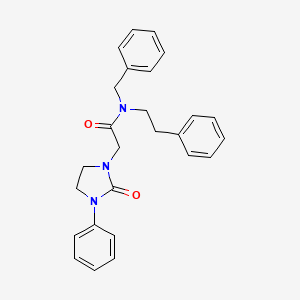
![N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2694377.png)
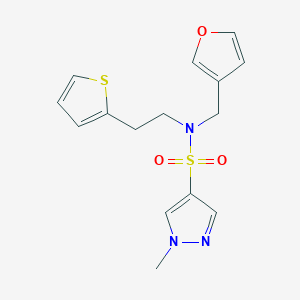
![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)
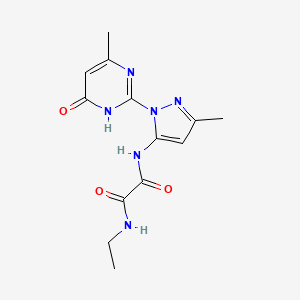
![1-Methyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2694384.png)
